4,4'-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline)
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Overview
Description
4,4’-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) is a chemical compound known for its applications in various fields such as dye manufacturing and as a reagent in analytical chemistry. It is characterized by its complex molecular structure, which includes a dimethoxyphenyl group and two dimethylaniline groups connected via a methylene bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of 2,3-dimethoxybenzaldehyde with N,N-dimethylaniline in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and sulfonic acids are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and intermediates that are useful in further chemical synthesis .
Scientific Research Applications
4,4’-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacturing of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Its dimethylaniline groups are known to interact with nucleophilic sites, facilitating various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but lacks the dimethoxyphenyl group.
4,4’-Methylene-bis(2-methylaniline): Contains methyl groups instead of methoxy groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar but with different substitution patterns.
Uniqueness
4,4’-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications such as dye synthesis and analytical chemistry .
Properties
CAS No. |
6310-60-7 |
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Molecular Formula |
C25H30N2O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-[(2,3-dimethoxyphenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H30N2O2/c1-26(2)20-14-10-18(11-15-20)24(19-12-16-21(17-13-19)27(3)4)22-8-7-9-23(28-5)25(22)29-6/h7-17,24H,1-6H3 |
InChI Key |
OKKXTVAECVZMOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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